5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
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Description
The compound is a derivative of 2-azabicyclo[2.2.1]heptane, which is a type of azabicyclic compound . Azabicyclic compounds are organic compounds that contain a nitrogen atom and two carbon atoms forming a ring structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, related compounds such as 2-azabicyclo[2.2.1]heptanes can be synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple functional groups and a bicyclic structure. The compound contains a 2-azabicyclo[2.2.1]heptane core, which is a seven-membered ring with one nitrogen atom .Scientific Research Applications
Synthesis and Structural Analysis
A wide range of sultams, including derivatives of 5-((2-Ethoxyphenyl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, has been synthesized via cyclodialkylation of α-substituted methanesulfonanilides, showcasing the versatility of this compound in generating structurally diverse sultams (Rassadin et al., 2012). Additionally, the novel synthesis of N-tosyl-2-thia-5-azabicyclo[2.2.1]heptane oxides from tritosylhydroxy-L-prolinol and thioacetate anion highlights its potential in creating new bicyclic systems with significant synthetic value (Portoghese & Telang, 1971).
Properties
IUPAC Name |
5-(2-ethoxyphenyl)sulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S2/c1-2-19-12-5-3-4-6-13(12)21(17,18)14-8-11-7-10(14)9-20(11,15)16/h3-6,10-11H,2,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZAHQQLHPVAGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1S(=O)(=O)N2CC3CC2CS3(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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